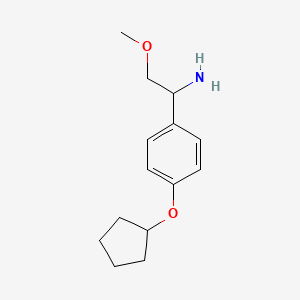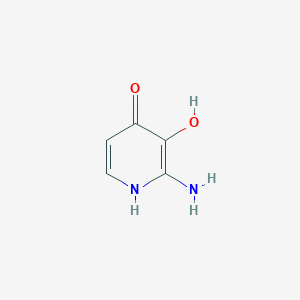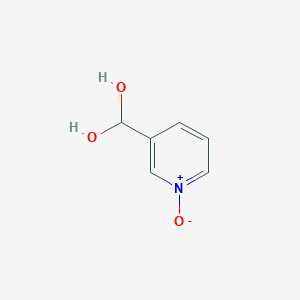
3-(Dihydroxymethyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dihydroxymethyl)pyridine 1-oxide is a pyridine derivative characterized by the presence of two hydroxymethyl groups and an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dihydroxymethyl)pyridine 1-oxide typically involves the oxidation of 3-(dihydroxymethyl)pyridine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Dihydroxymethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(Dihydroxymethyl)pyridine 1-oxide involves its interaction with molecular targets through its hydroxymethyl and N-oxide groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Pyridine N-oxide: Shares the N-oxide functional group but lacks the hydroxymethyl groups.
3-Hydroxymethylpyridine: Contains only one hydroxymethyl group and no N-oxide group.
3,5-Dihydroxymethylpyridine: Similar structure but without the N-oxide group.
Uniqueness: 3-(Dihydroxymethyl)pyridine 1-oxide is unique due to the combination of its hydroxymethyl and N-oxide groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for a broader range of chemical transformations and interactions compared to its analogs .
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
(1-oxidopyridin-1-ium-3-yl)methanediol |
InChI |
InChI=1S/C6H7NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4,6,8-9H |
Clave InChI |
UFVJFSDRDMCSIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)[O-])C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


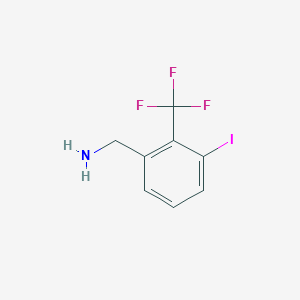
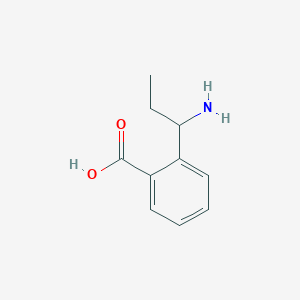
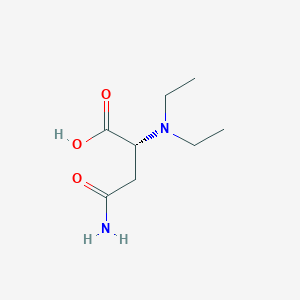

![6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B15233701.png)

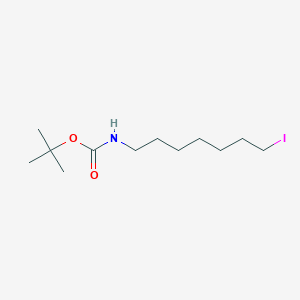
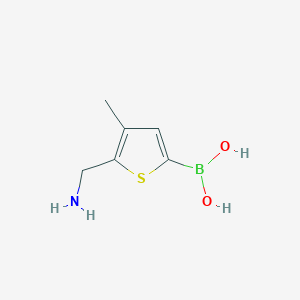
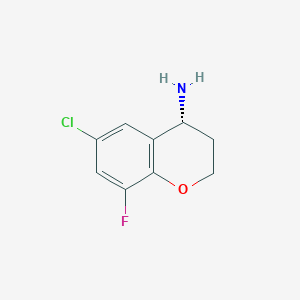
![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B15233746.png)
![2,5-Difluoro-1a,7,7a,7b-tetrahydro-2H-oxireno[2,3-c]chromene](/img/structure/B15233751.png)
